(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
CAS No.: 1355248-23-5
Cat. No.: VC0109462
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353
* For research use only. Not for human or veterinary use.
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone - 1355248-23-5](/images/no_structure.jpg)
Specification
CAS No. | 1355248-23-5 |
---|---|
Molecular Formula | C18H18N2O3 |
Molecular Weight | 310.353 |
IUPAC Name | [4-(3-nitrophenyl)phenyl]-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C18H18N2O3/c21-18(19-11-2-1-3-12-19)15-9-7-14(8-10-15)16-5-4-6-17(13-16)20(22)23/h4-10,13H,1-3,11-12H2 |
Standard InChI Key | VPPHDQBSFQBXOJ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
The compound (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that combines a biphenyl structure with a nitro group and a piperidine moiety. Despite the lack of specific literature directly referencing this compound, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone would likely involve several steps:
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Nitration of Biphenyl: The first step involves nitrating biphenyl to introduce the nitro group at the 3' position.
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Introduction of the Methanone Linkage: This could involve converting the biphenyl derivative into an acid chloride or an aldehyde, followed by reaction with piperidine.
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Reaction with Piperidine: The final step would involve reacting the intermediate with piperidine to form the desired methanone derivative.
Potential Applications
Compounds with biphenyl and piperidine moieties are often explored for their biological activities, including antimicrobial, antiviral, and neurological effects. For instance, piperidine derivatives have been studied for their potential in treating various diseases due to their ability to interact with biological targets .
Research Findings and Data
While specific research findings on (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone are not available, related compounds have shown promising biological activities. For example, compounds with similar structures have been evaluated for their antimicrobial properties, showing significant activity against bacterial and fungal strains .
Table: Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol | CHNO | 229.23 | Not specified |
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone | CHNO | 265.35 | Potential biological activity |
(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Not specified | Not specified | Inhibits 11β-hydroxysteroid dehydrogenase type 1 |
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